molecular formula C12H10N2O2 B13609728 3-(3-Phenyl-1H-pyrazol-4-yl)acrylic acid

3-(3-Phenyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B13609728
M. Wt: 214.22 g/mol
InChI Key: KDTWPCUMNLTCRW-VOTSOKGWSA-N
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Description

3-(3-Phenyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole-based carboxylic acid derivative characterized by a phenyl group at the 3-position of the pyrazole ring and an acrylic acid moiety at the 4-position. The compound’s structure (C₁₂H₁₀N₂O₂; molecular weight: 226.23 g/mol) combines the aromatic properties of the pyrazole core with the reactivity of the conjugated carboxylic acid group. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in chemical modifications and biological activity .

For example, similar derivatives are synthesized via reactions with amines (e.g., benzyl amine) in refluxing ethanol or through Vilsmeier–Haack formylation .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

(E)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C12H10N2O2/c15-11(16)7-6-10-8-13-14-12(10)9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)/b7-6+

InChI Key

KDTWPCUMNLTCRW-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the condensation of pyrazole aldehydes with acetophenone derivatives. One common method involves grinding the pyrazole aldehydes and acetophenone with activated barium hydroxide in a mortar and pestle without solvent . This method is advantageous due to its simplicity and the avoidance of hazardous solvents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences, molecular weights, and properties of 3-(3-Phenyl-1H-pyrazol-4-yl)acrylic acid and related compounds:

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-(3-Phenyl-1H-pyrazol-4-yl)acrylic acid 3-Phenyl 226.23 Moderate acidity, potential bioactivity
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid 1-Phenyl, 3-Phenyl 290.32 Increased hydrophobicity; used in crystallography studies
3-[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid 3-(3,4-Dimethoxyphenyl), 1-Phenyl 350.40 Enhanced electron-donating effects; higher logP (3.4)
2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid 5-Cl, 3-Me, 1-Phenyl 385.81 (calculated) Improved lipophilicity; antimicrobial potential
3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid 3-(4-Bromophenyl), 1-Phenyl 369.20 Bromine enhances halogen bonding; material science applications

Electronic and Steric Effects

  • Electron-Donating Groups : Derivatives with methoxy substituents (e.g., 3,4-dimethoxyphenyl in ) exhibit increased electron density, altering reactivity in electrophilic substitutions. This enhances solubility in polar solvents and may improve binding to biological targets.
  • Electron-Withdrawing Groups : Chloro and bromo substituents (e.g., ) increase lipophilicity and stability against metabolic degradation, making them suitable for pharmaceutical lead optimization.

Acidity and Reactivity

  • The acrylic acid group in the target compound provides a conjugated system, enhancing acidity (pKa ~4–5) compared to saturated carboxylic acids. Derivatives with electron-withdrawing groups (e.g., cyano in ) further lower pKa, increasing reactivity in nucleophilic reactions.

Pharmaceutical Potential

  • Pyrazole-acrylic acid hybrids are explored as kinase inhibitors or antimicrobial agents. For example, 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid derivatives show promise in disrupting bacterial cell walls .
  • The dimethoxy derivative demonstrates improved bioavailability in preclinical models due to its balanced logP value.

Material Science

  • Brominated derivatives (e.g., ) are used in coordination polymers for catalytic applications, leveraging halogen bonding interactions.

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